(4Z)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with chlorinated phenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the chlorinated phenyl and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amino derivative, while oxidation can produce nitroso or nitro compounds.
Scientific Research Applications
(4Z)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4Z)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Azobisisobutyronitrile: An organic compound used as a radical initiator in polymerization reactions.
Uniqueness
(4Z)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a pyrazolone core with chlorinated phenyl and nitrophenyl groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-chloro-2-nitrophenyl)iminomethyl]-2-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O3/c1-10-14(9-20-15-7-4-12(19)8-16(15)23(25)26)17(24)22(21-10)13-5-2-11(18)3-6-13/h2-9,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSURTQWYARNIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416996 |
Source
|
Record name | ST50995710 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5628-93-3 |
Source
|
Record name | ST50995710 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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